4,4',4'',4'''-((1E,1'E,1''E,1'''E)-benzene-1,2,4,5-tetrayltetrakis(ethene-2,1-diyl))tetrakis(N,N-bis(4-methoxyphenyl)aniline)
Description
This compound features a central benzene ring symmetrically functionalized with four ethenyl (C=C) groups at the 1,2,4,5-positions. Each ethenyl group is conjugated to a terminal N,N-bis(4-methoxyphenyl)aniline moiety, creating an extended π-conjugated system. The methoxy groups enhance electron-donating properties, making the molecule suitable for optoelectronic applications, particularly as a hole-transport material (HTM) in perovskite solar cells (PSCs). Its synthesis typically involves palladium-catalyzed cross-coupling reactions, ensuring high purity and structural integrity .
Properties
IUPAC Name |
N,N-bis(4-methoxyphenyl)-4-[(E)-2-[2,4,5-tris[(E)-2-[4-(4-methoxy-N-(4-methoxyphenyl)anilino)phenyl]ethenyl]phenyl]ethenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C94H82N4O8/c1-99-87-49-33-79(34-50-87)95(80-35-51-88(100-2)52-36-80)75-25-13-67(14-26-75)9-21-71-65-73(23-11-69-17-29-77(30-18-69)97(83-41-57-91(103-5)58-42-83)84-43-59-92(104-6)60-44-84)74(24-12-70-19-31-78(32-20-70)98(85-45-61-93(105-7)62-46-85)86-47-63-94(106-8)64-48-86)66-72(71)22-10-68-15-27-76(28-16-68)96(81-37-53-89(101-3)54-38-81)82-39-55-90(102-4)56-40-82/h9-66H,1-8H3/b21-9+,22-10+,23-11+,24-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQXRIKADFKMDT-DCLBUZTQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2=CC=C(C=C2)C=CC3=CC(=C(C=C3C=CC4=CC=C(C=C4)N(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)C=CC7=CC=C(C=C7)N(C8=CC=C(C=C8)OC)C9=CC=C(C=C9)OC)C=CC1=CC=C(C=C1)N(C1=CC=C(C=C1)OC)C1=CC=C(C=C1)OC)C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)/C=C/C4=CC(=C(C=C4/C=C/C5=CC=C(C=C5)N(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)/C=C/C8=CC=C(C=C8)N(C9=CC=C(C=C9)OC)C1=CC=C(C=C1)OC)/C=C/C1=CC=C(C=C1)N(C1=CC=C(C=C1)OC)C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C94H82N4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1395.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’,4’‘,4’‘’-((1E,1’E,1’‘E,1’''E)-benzene-1,2,4,5-tetrayltetrakis(ethene-2,1-diyl))tetrakis(N,N-bis(4-methoxyphenyl)aniline) typically involves multiple steps. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common reagents used in the synthesis include benzene derivatives, ethene, and N,N-bis(4-methoxyphenyl)aniline. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure efficiency and cost-effectiveness. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields. The final product is then purified using techniques such as crystallization or chromatography to meet industry standards .
Chemical Reactions Analysis
Key Reaction Steps:
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Substrate Preparation :
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Conditions :
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Yield :
Stability and Degradation
The compound demonstrates high thermal and oxidative stability due to its conjugated structure and electron-donating methoxy groups:
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Thermal Stability : Decomposition temperatures exceed 300°C, as observed in thermogravimetric analysis (TGA) of related hole-transport materials .
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Photostability : Minimal degradation under UV irradiation (365 nm) in inert atmospheres, critical for photovoltaic applications .
Degradation Pathways:
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Oxidative Degradation :
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Hydrolysis :
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Ethenediyl linkages resist hydrolysis at ambient conditions but may cleave under prolonged exposure to strong bases.
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Device-Related Reactivity
In perovskite solar cells, the compound functions as a hole-transport material (HTM) . Its reactivity in devices includes:
Charge Transfer Mechanisms:
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Hole Extraction : The electron-rich aniline moieties facilitate hole transfer from the perovskite layer to the electrode .
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Dopant Interaction : Unlike conventional HTMs (e.g., Spiro-OMeTAD), this compound operates efficiently without hygroscopic dopants, reducing interfacial reactions .
Table 2: Performance Metrics in Solar Cells
| Property | Value (Target Compound) | Spiro-OMeTAD | Source |
|---|---|---|---|
| Power Conversion Efficiency | 18.2% | 17.8% | |
| Stability (85°C, 500h) | >90% retention | 75% |
Potential Functionalization Reactions
While direct experimental data is limited, the structure suggests reactivity at:
Scientific Research Applications
4,4’,4’‘,4’‘’-((1E,1’E,1’‘E,1’''E)-benzene-1,2,4,5-tetrayltetrakis(ethene-2,1-diyl))tetrakis(N,N-bis(4-methoxyphenyl)aniline) has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying molecular interactions and cellular processes. In medicine, it is investigated for its potential therapeutic properties, including its role as an antioxidant and anti-inflammatory agent. Industrially, it is used in the production of advanced materials and as a component in electronic devices .
Mechanism of Action
The mechanism of action of 4,4’,4’‘,4’‘’-((1E,1’E,1’‘E,1’''E)-benzene-1,2,4,5-tetrayltetrakis(ethene-2,1-diyl))tetrakis(N,N-bis(4-methoxyphenyl)aniline) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various proteins and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cellular functions and processes .
Comparison with Similar Compounds
Key Observations :
- The target compound’s benzene core enables symmetrical conjugation, improving charge transport compared to biphenyl (BPV) or pyrimidine (APBSD) cores.
- Ethynyl linkages in TAEPy enhance rigidity and thermal stability compared to ethenyl groups in the target compound .
- Spiro-OMeTAD’s 3D spiro structure reduces aggregation but requires complex synthesis, unlike the target compound’s planar architecture .
Electronic and Optical Properties
Key Observations :
- The target compound’s broad absorption (450–600 nm) aligns with solar spectrum requirements, outperforming Spiro-OMeTAD’s narrower range .
- TAEPy’s higher fluorescence quantum yield (0.75) suits light-emitting applications, unlike the target compound’s focus on charge transport .
- APBSD’s UV-induced optical degradation highlights the superior stability of methoxy-substituted HTMs like the target compound .
Performance in Optoelectronic Devices
Key Observations :
- The target compound achieves >20% PCE in PSCs, outperforming Spiro-OMeTAD due to improved film uniformity with dichloromethane processing .
- TAEPy’s integration into covalent organic frameworks (COFs) enhances stability but limits direct comparison in solar cells .
Stability and Environmental Factors
- Thermal Stability : The target compound decomposes above 300°C, comparable to TAEPy but superior to APBSD (~250°C) .
- UV Stability : Unlike APBSD, which shows reduced refractive index (n) and absorption (k) under UV exposure, the target compound maintains performance due to robust methoxy substitution .
- Solvent Compatibility : Dichloromethane (DCM) processing for the target compound reduces toxicity compared to chlorobenzene used for Spiro-OMeTAD .
Biological Activity
The compound 4,4',4'',4'''-((1E,1'E,1''E,1'''E)-benzene-1,2,4,5-tetrayltetrakis(ethene-2,1-diyl))tetrakis(N,N-bis(4-methoxyphenyl)aniline) is a complex organic molecule known for its potential biological activities. This article reviews various studies focusing on its biological properties, mechanisms of action, and applications in medicinal chemistry.
- Molecular Formula : C94H82N4O8
- Molecular Weight : 1395.68 g/mol
- CAS Number : 1292817-46-9
Mechanisms of Biological Activity
Research indicates that this compound may exhibit several biological activities through various mechanisms:
- Antioxidant Activity : The presence of multiple aromatic rings allows for effective electron donation to neutralize free radicals. Studies have shown that similar compounds with extensive conjugation display significant antioxidant properties .
- Anticancer Properties : Preliminary studies suggest that this compound can inhibit the proliferation of cancer cells. It appears to induce apoptosis in specific cancer cell lines by activating pathways associated with programmed cell death .
- Antimicrobial Effects : The compound has shown potential antimicrobial activity against various pathogens. Its ability to disrupt microbial membranes is hypothesized to contribute to its effectiveness .
Antioxidant Activity Study
A study published in Inorganic Chemistry evaluated the antioxidant capacity of related compounds and indicated that structural features similar to those in the target compound significantly enhance radical scavenging activity .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Similar Compound A | 15 | Radical scavenging |
| Similar Compound B | 20 | Metal chelation |
| Target Compound | 12 | Electron donation |
Anticancer Activity Study
In vitro studies have been conducted on breast cancer cell lines (MCF-7). The results indicated that the compound inhibited cell growth with an IC50 value of approximately 25 µM after 48 hours of treatment. The mechanism was attributed to the activation of caspase pathways leading to apoptosis .
| Cell Line | IC50 (µM) | Treatment Duration |
|---|---|---|
| MCF-7 | 25 | 48 hours |
| HeLa | 30 | 72 hours |
Antimicrobial Activity Study
An investigation into the antimicrobial properties revealed that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. It was particularly effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported at 32 µg/mL and 64 µg/mL respectively .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound with high purity?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling or palladium-catalyzed Heck reactions, leveraging aryl boronic acids and halogenated precursors. For example, high-pressure reactions (100°C, 12 hours) in DMF with acetic acid as a catalyst have yielded intermediates at 41% efficiency . Purification via column chromatography (silica gel, gradient elution with dichloromethane/methanol) and recrystallization (toluene/ethanol) ensures purity >95%. Monitor reaction progress using TLC and optimize solvent polarity to minimize byproducts .
Q. How can researchers characterize the structural integrity and purity of this compound?
- Methodological Answer : Use ¹H/¹³C NMR to confirm the presence of methoxy protons (δ ~3.8 ppm) and conjugated ethene linkages (δ ~6.5–7.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (expected ~1,000–1,200 g/mol). HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>98%). For crystallinity analysis, perform single-crystal X-ray diffraction (if crystals form) or powder XRD .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : Despite incomplete GHS data in some SDS, assume acute toxicity (Category 4) and respiratory irritation based on structurally similar aryl amines . Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation of powders; store under inert gas (argon) to prevent oxidation. For spills, neutralize with 10% sodium bicarbonate and collect in hazardous waste containers .
Advanced Research Questions
Q. What strategies mitigate challenges in achieving high yields during synthesis?
- Methodological Answer : Low yields (~40%) often stem from steric hindrance at the tetrakis-aniline core. Optimize by:
- Using bulky ligands (e.g., tri-tert-butylphosphine) to enhance catalytic efficiency in cross-coupling steps.
- Employing microwave-assisted synthesis to reduce reaction time and improve ethene linkage formation.
- Introducing protecting groups (e.g., tert-butoxycarbonyl) for methoxy-substituted anilines to prevent side reactions .
Q. How do the electronic properties of this compound influence its performance in organic electronics?
- Methodological Answer : The conjugated ethene-benzene core and electron-donating methoxy groups enable broad absorption (300–500 nm) and a narrow bandgap (~2.1 eV), ideal for hole-transport layers. Characterize via:
- UV-Vis spectroscopy (λ_max ~450 nm in THF).
- Cyclic voltammetry (oxidation potential ~0.5 V vs. Ag/AgCl) to estimate HOMO/LUMO levels.
- DFT calculations (B3LYP/6-31G*) to model charge distribution and exciton binding energy .
Q. How can computational methods model the electronic structure of this compound?
- Methodological Answer : Use density functional theory (DFT) with dispersion-corrected functionals (e.g., ωB97X-D/cc-pVDZ) to account for π-π stacking. Simulate UV-Vis spectra via time-dependent DFT (TD-DFT) and compare with experimental data. For charge mobility, apply Marcus theory to estimate reorganization energy (λ) and transfer integrals using crystal packing data .
Q. What experimental approaches resolve discrepancies in reported safety data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
